Welcome to the BenchChem Online Store!
molecular formula C10H14N2O3 B1298201 N,N-dimethyl-2-(4-nitrophenoxy)ethanamine CAS No. 51344-13-9

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Cat. No. B1298201
M. Wt: 210.23 g/mol
InChI Key: YHVRYYYYYRDIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07514468B2

Procedure details

5.2 g p-nitrophenol are dissolved in 200 ml acetone and 7.2 g 2-chloro-N,N-dimethylethylamin-hydrochloride and 11 g potassium carbonate are added. The mixture is stirred for 12 hours at reflux temperature. After cooling the salts are filtered off, the filtrate is evaporated down and the residue is taken up in methylene chloride. The organic phase is washed with water, dried over sodium sulphate and finally the solvent is eliminated.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.Cl.Cl[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:16][N:15]([CH2:14][CH2:13][O:10][C:3]1[CH:4]=[CH:5][C:6]([N+:7]([O-:9])=[O:8])=[CH:1][CH:2]=1)[CH3:17] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
Cl.ClCCN(C)C
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the salts
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
CN(C)CCOC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.